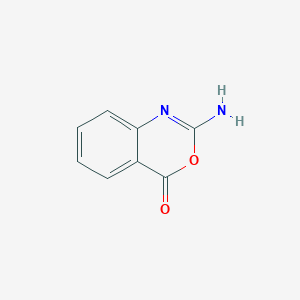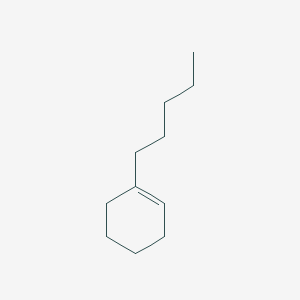
Sodium propionate
Descripción general
Descripción
Sodium propionate is used as a food preservative, as a mold inhibitor in bakery products and in insect cell culture. It is also used in pharmaceuticals, cosmetics, agriculture, and animal feed as a preservative .
Synthesis Analysis
Sodium propionate is synthesized by stirring propionic acid with food-grade sodium carbonate at a controlled temperature. The mixture is stirred to form a paste, which is then reacted for 1-2 hours. The product is then dried to form sodium propionate . Another method involves the reaction of propionic acid and sodium carbonate or sodium hydroxide .Molecular Structure Analysis
Sodium propionate has the molecular formula C3H5NaO2. Its average mass is 96.060 Da and its monoisotopic mass is 96.018723 Da .Chemical Reactions Analysis
Anhydrous sodium propionate melts at 287 °C. Its decomposition reactions have been studied under various conditions .Physical And Chemical Properties Analysis
Sodium propionate appears as a solid, and it is soluble in water . It has a faint acetic-butyric odor .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Effects
Sodium propionate has been shown to have anti-inflammatory and antioxidant effects . It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . In an in vitro model of inflammation on the J774-A1 cell line, sodium propionate decreased the expression of cicloxigenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation . It also enhanced anti-oxidant enzyme production such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) following H2O2 stimulation .
2. Enhancement of Follicle-Stimulating Hormone (FSH) Production Sodium propionate has been found to enhance the production of follicle-stimulating hormone (FSH) in Chinese hamster ovary (CHO) cells . The addition of sodium propionate to the batch culture medium resulted in cell growth suppression in a dose-dependent manner, while it enhanced FSH production .
Supplement in Transgalacto-Oligosaccharides (TOS) Medium
Sodium propionate has been used as a supplement in transgalacto-oligosaccharides (TOS) medium for the isolation of bifidobacteria .
Food Preservative
Sodium propionate is used as a food preservative and as a mold inhibitor in bakery products .
Insect Cell Culture
Sodium propionate is used in insect cell culture .
6. Pharmaceuticals, Cosmetics, Agriculture and Animal Feed Sodium propionate is used in pharmaceuticals, cosmetics, agriculture and animal feed as a preservative .
7. Inhibition of Lactic Acid Bacteria Growth Sodium propionate inhibits the growth of lactic acid bacteria .
Mecanismo De Acción
Target of Action
Sodium propionate, the sodium salt of propionic acid, primarily targets microorganisms in food products, acting as an antimicrobial agent . It is particularly effective against mold, making it a valuable preservative in bakery products . In addition, it has been suggested that propionic acid may target a central regulator of cellular homeostasis .
Mode of Action
Sodium propionate exerts its antimicrobial effect by disrupting the pH balance within microbial cells . As a weak acid, it can penetrate the cell membrane in its undissociated form. Once inside the alkaline environment of the cell, it dissociates, releasing protons and thus lowering the intracellular pH. This acidification interferes with the normal metabolic processes of the microorganism, inhibiting its growth .
Biochemical Pathways
Sodium propionate affects various metabolic pathways. It is produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways
Pharmacokinetics
As a food additive, it is generally recognized as safe (GRAS) by the FDA
Result of Action
The primary result of sodium propionate’s action is the inhibition of mold growth, thereby extending the shelf life of food products . In addition, it has been reported to exert antidepressant effects at low doses, while high doses may induce autism-like symptoms in experimental animals through induction of dysbiosis of neurotransmitters .
Action Environment
The efficacy of sodium propionate can be influenced by various environmental factors. Its antimicrobial activity is most effective in an acidic environment, where it exists primarily in its undissociated form . Furthermore, its solubility in water and ethanol suggests that the presence of these solvents can impact its stability and efficacy.
Direcciones Futuras
The global market for sodium propionate is expected to grow from its estimated USD 162.2 million in 2023 to USD 236.92 million in 2032 at a compound annual growth rate (CAGR) of 4.30% between 2024 and 2032 .
Relevant Papers A paper titled “The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate” discusses the inhibitory effects of sodium propionate on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Another paper discusses the use of sodium propionate as an antimicrobial food additive .
Propiedades
IUPAC Name |
sodium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2Na, Array, C3H5NaO2 | |
| Record name | SODIUM PROPIONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021996 | |
| Record name | Sodium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM PROPIONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium propionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>250 °C o.c. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |
| Record name | SODIUM PROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sodium propionate | |
Color/Form |
Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |
CAS RN |
137-40-6, 63785-15-9 | |
| Record name | Sodium propionate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, sodium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, sodium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
210 °C | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?
A1: Research suggests that sodium propionate may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].
Q2: Can sodium propionate be used to combat mastitis?
A2: Studies in mice suggest potential. Sodium propionate was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].
Q3: What role does sodium propionate play in the rumen of dairy calves?
A3: While sodium propionate alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].
Q4: Does sodium propionate influence blood glucose levels?
A4: Yes, research suggests sodium propionate may contribute to lowered blood glucose levels. Studies in humans showed that bread with added sodium propionate lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].
Q5: How does sodium propionate interact with the gut microbiome?
A5: Sodium propionate, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].
Q6: What is the molecular formula and weight of sodium propionate?
A6: The molecular formula of sodium propionate is C3H5NaO2, and its molecular weight is 96.06 g/mol.
Q7: Can sodium propionate be used to preserve feed ingredients?
A7: Sodium propionate shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].
Q8: Is sodium propionate effective in controlling microbial growth in challenging environments like salted dried fish?
A8: Research shows that sodium propionate, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].
Q9: Can sodium propionate act as a catalyst in textile finishing?
A9: Yes, sodium propionate can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].
Q10: How does the structure of sodium propionate, compared to other organic acid salts, impact its antimicrobial activity?
A10: Studies comparing sodium propionate to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. Sodium propionate, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].
Q11: How is sodium propionate metabolized in rats?
A11: Following oral administration, sodium propionate is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].
Q12: Does sodium propionate influence energy expenditure in humans?
A12: Yes, a study in fasted humans indicated that acute oral sodium propionate supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].
Q13: What is the impact of sodium propionate on growth performance in broiler chickens?
A13: Sodium propionate, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].
Q14: Are there any concerns about the use of sodium propionate in newborn turkeys?
A14: Research cautions against using sodium propionate in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].
Q15: How can sodium propionate and calcium propionate be quantified in food products?
A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)

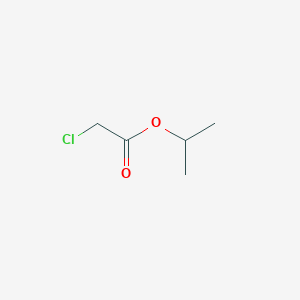

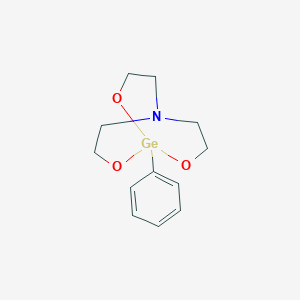
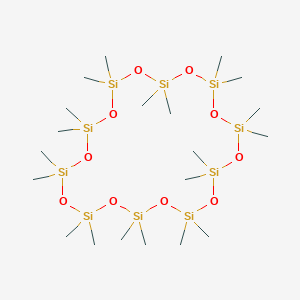



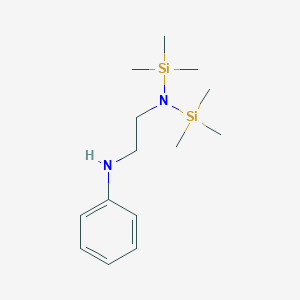

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
